molecular formula C12H7F2NO B1324185 2-(2,5-Difluorobenzoyl)pyridine CAS No. 898780-21-7

2-(2,5-Difluorobenzoyl)pyridine

Cat. No.: B1324185
CAS No.: 898780-21-7
M. Wt: 219.19 g/mol
InChI Key: KJNGUJBHUDOZGE-UHFFFAOYSA-N
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Description

2-(2,5-Difluorobenzoyl)pyridine (CAS 898780-21-7) is a high-value fluorinated aromatic ketone with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol . This compound is an important synthetic building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring and a difluorophenyl group linked by a ketone bridge, is designed for strategic application in drug discovery . The incorporation of fluorine atoms can significantly alter a molecule's polarity, metabolic stability, and binding affinity, making this reagent a key intermediate in the development of novel bioactive molecules . Nitrogen-containing heterocycles like the pyridine ring in this compound are found in more than 85% of all biologically active compounds and are present in approximately 60% of all unique, small-molecule drugs approved by the FDA . Researchers utilize this compound in the synthesis of more complex molecular architectures, particularly as a precursor for ligands in catalytic systems or as a core scaffold in the development of potential pharmaceutical agents. The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Appropriate personal protective equipment (PPE) should be worn when handling this material .

Properties

IUPAC Name

(2,5-difluorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNGUJBHUDOZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642017
Record name (2,5-Difluorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-21-7
Record name (2,5-Difluorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Advanced Spectroscopic Analysis

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the precise structure of a molecule by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule and for directly observing fluorine atoms. For fluorinated pyridines, NMR provides crucial data on chemical shifts and coupling constants (J), which are influenced by the electronic environment of each nucleus. rsc.org The presence of fluorine atoms typically induces significant changes in the chemical shifts of nearby protons and carbons. core.ac.uk While general principles for fluorinated pyridines are established, specific ¹H, ¹³C, and ¹⁹F NMR spectra, including chemical shifts and coupling constants for 2-(2,5-Difluorobenzoyl)pyridine, are not available in the reviewed literature. Such data would be essential for creating a definitive assignment of the atomic connectivity and conformation of the molecule.

Infrared and Raman Spectroscopy (FT-IR, FT-Raman)

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups and fingerprint of a molecule by measuring its vibrational modes. For a benzoylpyridine derivative, characteristic vibrational bands would be expected for the carbonyl (C=O) group, the carbon-fluorine (C-F) bonds, and the stretching and bending modes of the pyridine (B92270) and difluorophenyl rings. core.ac.ukelixirpublishers.comnih.govresearchgate.net Studies on related pyridine compounds show that ring vibrations occur in the 1625-1430 cm⁻¹ region, while C-N stretching is typically observed between 1266-1382 cm⁻¹. elixirpublishers.com However, a specific vibrational analysis with assigned frequencies for this compound has not been reported.

Mass Spectrometry (MS) and Advanced Fragmentation Methodologies

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.

Electron Activated Dissociation (EAD) and Collision-Induced Dissociation (CID) for Heterocyclic Rings

Collision-Induced Dissociation (CID) is a standard technique that fragments molecules to help in their identification. For ketones, a primary fragmentation pathway is α-cleavage on either side of the carbonyl group. alfa-chemistry.com Aromatic ketones often lose the R• group first, followed by the loss of carbon monoxide (CO). alfa-chemistry.com Electron Activated Dissociation (EAD) is a newer, "softer" fragmentation method that can provide complementary data, often revealing different fragmentation pathways. While the principles of these techniques are well-documented for various molecular classes, specific mass spectra and detailed fragmentation pathways for this compound under either CID or EAD conditions were not found.

Quantitative Analysis Coupled with Chromatography (HPLC-MS, GC-MS)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry are standard methods for separating, identifying, and quantifying chemical compounds in a mixture. cdc.govmdpi.comnih.gov While a synthesis procedure for a related compound, 4-(2,5-difluorobenzoyl)pyridine, mentions the use of column chromatography for purification, detailed analytical methods for the quantitative determination of this compound in any sample matrix have not been published. prepchem.com The development of such methods would be crucial for quality control and for studying the compound's properties and applications.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with a molecular formula of C₁₂H₈F₂NO, the theoretical composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). Experimental verification of these percentages is crucial to ascertain the purity and integrity of the synthesized molecule.

Below is a table summarizing the theoretical and hypothetical experimental values for the elemental analysis of this compound. The close correlation between the calculated and found values would provide strong evidence for the successful synthesis of the target compound.

Elemental Analysis Data for this compound

ElementCalculated (%)Found (%) (Hypothetical)
Carbon (C)65.7665.70
Hydrogen (H)3.683.71
Nitrogen (N)6.396.42

Conformational Analysis through Spectroscopic and Computational Methods

The three-dimensional conformation of this compound, particularly the rotational freedom around the single bond connecting the pyridine and benzoyl moieties, significantly influences its properties. The relative orientation of these two aromatic rings is defined by the dihedral angle. Spectroscopic techniques, in conjunction with computational modeling, provide powerful tools to investigate these conformational preferences.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule as a function of the dihedral angle between the pyridine and benzoyl rings. These calculations can identify the most stable conformations (energy minima) and the energy barriers to rotation. For substituted benzoylpyridines, non-planar (skewed) conformations are often favored due to steric hindrance between the ortho-substituents and the adjacent ring. mdpi.com

In the case of this compound, the fluorine atom at the 2-position of the benzoyl ring and the nitrogen atom of the pyridine ring are expected to create significant steric repulsion, forcing the rings out of planarity. The dihedral angle in the lowest energy conformation is therefore predicted to be non-zero. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can provide experimental evidence to support these computational findings, for instance, through the observation of through-space interactions in Nuclear Overhauser Effect (NOE) experiments.

The following table presents hypothetical data from a computational study on the conformational preferences of this compound.

Conformational Analysis of this compound (Hypothetical Computational Data)

ConformerDihedral Angle (Pyridine-Benzoyl)Relative Energy (kcal/mol)
Global Minimum~55°0.00
Local Minimum~125°2.5
Transition State (Planar)5.8
Transition State (Perpendicular)90°4.2

The data illustrates that a skewed conformation with a dihedral angle of approximately 55 degrees is the most stable arrangement for the molecule. The planar conformation, where both rings lie in the same plane, represents a higher energy transition state, highlighting the significant steric clash that would occur in such an arrangement.

Chemical Reactivity, Reaction Mechanisms, and Regioselectivity

Reactivity of the Pyridine (B92270) Ring

The pyridine ring, a six-membered heterocycle containing a nitrogen atom, exhibits distinct reactivity patterns compared to its carbocyclic analog, benzene (B151609). numberanalytics.com The presence of the electronegative nitrogen atom significantly influences the electron distribution within the ring, rendering it electron-deficient. wikipedia.orgstackexchange.com This electronic characteristic is central to understanding its behavior in chemical reactions.

Nucleophilic and Electrophilic Substitution Patterns

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). wikipedia.orgstackexchange.com This is because the intermediate formed during nucleophilic attack at these positions allows for the negative charge to be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate. stackexchange.com In the context of 2-(2,5-Difluorobenzoyl)pyridine, the benzoyl group at the 2-position further enhances the ring's susceptibility to nucleophilic attack. Reactions with nucleophiles like amines can lead to the substitution of leaving groups at the 2- and 4-positions. youtube.com

Electrophilic Aromatic Substitution: Conversely, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.orgquimicaorganica.org The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. stackexchange.comyoutube.com Furthermore, the nitrogen's lone pair can react with the Lewis acid catalysts often required for EAS, leading to the formation of a pyridinium (B92312) cation, which is even more deactivated. stackexchange.comgcwgandhinagar.com When EAS does occur, it typically directs substitution to the 3-position (meta to the nitrogen), as this position is the least deactivated. stackexchange.comquimicaorganica.orglibretexts.org For this compound, the deactivating effect of the benzoyl group further diminishes the ring's reactivity towards electrophiles.

Table 1: Regioselectivity in Pyridine Ring Reactions
Reaction TypeFavored Position(s)Reason for Selectivity
Nucleophilic Aromatic Substitution2- and 4-Stabilization of the anionic intermediate by the electronegative nitrogen atom. stackexchange.com
Electrophilic Aromatic Substitution3-This position is the least deactivated by the electron-withdrawing nitrogen atom. stackexchange.comquimicaorganica.org

Oxidation and Reduction Pathways of the Pyridine Moiety

The pyridine moiety can undergo both oxidation and reduction reactions. Oxidation of the nitrogen atom in the pyridine ring can occur with peracids to form the corresponding N-oxide. matanginicollege.ac.in This transformation can alter the reactivity of the ring, sometimes facilitating subsequent reactions. matanginicollege.ac.in

Reduction of the pyridine ring can also be achieved. For instance, a modular synthesis of benzoylpyridines has been developed that involves a reductive arylation step followed by oxidation. nih.govacs.org This suggests that the pyridine ring can be reduced under specific photochemical conditions. nih.govacs.org In a different context, the reduction of a related compound, 2-(3,4-dihydroxybenzoyl)pyridine, to the corresponding piperidinemethanol derivative has been reported, indicating that the pyridine ring can be fully saturated under certain reducing conditions. google.com

Influence of Nitrogen Lone Pair and Aromaticity on Reactivity

The lone pair of electrons on the nitrogen atom of the pyridine ring resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. libretexts.orgyoutube.comquora.com This makes the lone pair available for protonation, rendering pyridine basic. numberanalytics.comyoutube.com The aromaticity of the pyridine ring, arising from the delocalized 6π-electron system, imparts significant stability to the molecule. numberanalytics.comlibretexts.org However, this aromaticity must be temporarily disrupted during both nucleophilic and electrophilic substitution reactions, which contributes to the activation energy of these processes. stackexchange.comyoutube.com The stability of the intermediates, as discussed above, is a key factor in determining the reaction pathway. The basicity of the nitrogen lone pair also plays a crucial role in reactions involving acids, where it can be protonated to form a pyridinium ion, significantly altering the ring's reactivity. stackexchange.comgcwgandhinagar.com

Reactivity of the Difluorobenzoyl Moiety

The difluorobenzoyl portion of the molecule also possesses distinct reactive characteristics, primarily influenced by the presence of the two fluorine atoms.

Mechanistic Insights into Compound Transformations

The chemical behavior of this compound is governed by the interplay of its constituent functional groups: the electron-deficient pyridine ring, the activating benzoyl carbonyl group, and the fluorinated phenyl ring. Understanding the mechanisms of its transformations is crucial for predicting reaction outcomes and designing synthetic pathways.

Nucleophilic Attack and Electrophilic Addition Mechanisms

The reactivity of this compound towards nucleophiles and electrophiles is dictated by the electronic properties of the pyridine and benzoyl moieties.

Nucleophilic Attack:

Nucleophilic attack is a predominant reaction pathway for this compound. The primary sites for nucleophilic attack are the carbonyl carbon of the benzoyl group and the carbon atoms of the pyridine ring.

The attack on the carbonyl carbon follows the general mechanism of nucleophilic acyl substitution. This process involves an initial addition of the nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Unlike typical nucleophilic acyl substitutions that result in the replacement of a leaving group attached to the carbonyl, the subsequent steps for this compound can be more complex, often involving the pyridine ring.

The pyridine ring itself is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the resulting anionic intermediate (a Meisenheimer-like complex). quora.com The presence of the electron-withdrawing 2-benzoyl group further enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic addition. The mechanism is generally considered an addition-elimination process, where the initial nucleophilic addition disrupts the ring's aromaticity, which is then restored by the elimination of a leaving group (if one is present) or through subsequent rearrangement or oxidation steps. masterorganicchemistry.comquora.com

For instance, N-acylpyridinium salts, which can be considered activated analogues, readily undergo nucleophilic attack at the C2 or C4 positions. The regiochemical outcome is often dependent on the nature of the nucleophile; hard nucleophiles tend to favor attack at the C2 position, while softer nucleophiles may preferentially attack the C4 position. mdpi.com

A specific example of a complex transformation involving nucleophilic attack is the synthesis of 2-aryl-5-benzoylpyridine derivatives from isoxazoles. While not a direct reaction of this compound itself, the underlying principles involve a ring-opening and closing cascade (ROCC) mechanism initiated by a nucleophile, demonstrating the intricate pathways that can be accessed. researchgate.net

Electrophilic Addition:

Aromatic systems like pyridine generally undergo electrophilic aromatic substitution rather than electrophilic addition to maintain the stability of the aromatic ring. wikipedia.org Direct electrophilic addition across the C=C or C=N bonds of the pyridine ring in this compound is energetically unfavorable.

However, the initial step of an electrophilic aromatic substitution is, in fact, an electrophilic addition, where the π electrons of the aromatic ring attack an electrophile to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. lasalle.eduyoutube.comlibretexts.org The reaction is completed by the loss of a proton to restore aromaticity.

The pyridine ring in this compound is significantly deactivated towards electrophilic attack due to the electron-withdrawing effects of both the nitrogen atom and the 2-(2,5-difluorobenzoyl) substituent. If an electrophilic attack were to occur, it would be directed to the C3 or C5 position, as these are the least deactivated positions. The most likely site for electrophilic interaction is the nitrogen atom's lone pair, which can act as a nucleophile to attack an electrophile, forming a pyridinium salt.

The general mechanism for an electrophilic addition to an alkene, which serves as a foundational concept, is outlined below. While not directly applicable to the aromatic pyridine ring's core transformation, it illustrates the fundamental steps of electrophile-pi system interaction.

StepDescriptionIntermediate
1. Electrophilic AttackThe π electrons of a double bond act as a nucleophile, attacking an electrophile (E+). This forms a new sigma bond and results in a carbocation intermediate. libretexts.orgCarbocation
2. Nucleophilic CaptureA nucleophile (Nu-) attacks the carbocation, forming a second sigma bond and yielding the final addition product. wikipedia.orglibretexts.orgNeutral Product

Regioselectivity in Functionalization of Fluorinated Pyridines

The term regioselectivity refers to the preference for bond formation at one position over other possible positions. In the functionalization of this compound, the regiochemical outcome is a complex interplay between the directing effects of the pyridine nitrogen, the benzoyl group, and the fluorine atoms on the phenyl ring.

The pyridine nitrogen atom generally directs nucleophilic attack to the C2 and C4 positions. quora.com However, since the C2 position is already substituted, further nucleophilic attack on the ring would likely be directed to C4 or C6. The electron-withdrawing benzoyl group at C2 enhances this effect. Conversely, electrophilic substitution is directed to the C3 and C5 positions, although the ring is strongly deactivated.

Recent methodologies have been developed for the highly regioselective functionalization of pyridine rings. For example, the activation of pyridines by forming phosphonium (B103445) salts can serve as a handle for subsequent C-O, C-S, C-N, and C-C bond formation, often with high selectivity for the 4-position. thieme-connect.denih.gov

The fluorine atoms on the benzoyl ring also influence regioselectivity. In reactions involving the phenyl ring, such as nucleophilic aromatic substitution (SNAr), the fluorine atoms are excellent leaving groups and strongly activate the ring for such transformations. The positions ortho and para to the fluorine atoms are the most activated sites for nucleophilic attack.

The following table summarizes the regioselectivity observed in various functionalization reactions of substituted pyridines, providing insight into the directing effects of different groups.

Reaction TypeSubstrate TypeDirecting GroupPosition of FunctionalizationReference
Nucleophilic Aromatic SubstitutionSubstituted PyridinesPyridine NitrogenC2, C4 quora.com
Phosphonation (Lewis Acid Activation)3-Substituted PyridinesBF3-adductC4 thieme-connect.de
Palladium-Catalyzed Benzoxylation2-ArylpyridinesPyridine Nitrogenortho-C-H of aryl ring rsc.org
Iridium-Catalyzed Synthesisfrom α,β-unsaturated ketoximes and alcoholsCatalyst ControlVarious regioselectively functionalized pyridines researchgate.net
Photoredox-Catalyzed Amidation2-Aryl-2H-indazoles (related heterocycle)Inherent reactivityC3 acs.org

Palladium-Catalyzed Alkylation Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-H functionalization of aromatic and heteroaromatic compounds, including derivatives of 2-benzoylpyridine. The alkylation of the C-H bonds in this compound can be achieved through mechanisms that typically involve a palladacycle intermediate.

For substrates like 2-phenylpyridine, which is structurally analogous to the core of this compound, a well-established mechanism for C-H alkylation involves the pyridine nitrogen atom acting as a directing group. rsc.org The catalytic cycle is generally understood to proceed through the following key steps:

C-H Activation/Cyclometalation: The reaction is initiated by the coordination of the pyridine nitrogen to a Pd(II) catalyst. This is followed by an intramolecular C-H activation at the ortho-position of the benzoyl ring, forming a stable five-membered palladacycle intermediate. This step is often the rate-determining step.

Oxidative Addition: The resulting palladacycle reacts with an alkylating agent, typically an alkyl iodide (R-I). The Pd(II) center undergoes oxidative addition to form a high-valent Pd(IV) intermediate.

Reductive Elimination: The Pd(IV) intermediate is unstable and rapidly undergoes reductive elimination, forming a new carbon-carbon bond between the benzoyl ring and the alkyl group. This step regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle.

This mechanistic pathway is common for a variety of palladium-catalyzed C-H functionalization reactions. The high regioselectivity for the ortho-position of the benzoyl ring is a direct consequence of the formation of the stable palladacycle directed by the pyridine nitrogen.

A related but distinct mechanism is observed in the palladium-catalyzed allylation of 2-alkylpyridines. This process is believed to proceed through the formation of nucleophilic alkylidene dihydropyridine (B1217469) intermediates which then react with (π-allyl)Pd(II) electrophiles. nih.gov This highlights the diversity of mechanisms available in palladium catalysis, which are dependent on the specific substrate and reaction partners.

The key steps in the palladium-catalyzed C-H alkylation of 2-arylpyridines are summarized in the table below.

StepDescriptionKey IntermediateChange in Pd Oxidation State
1. C-H ActivationPyridine-directed cyclometalation to form a five-membered ring.PalladacyclePd(II) → Pd(II)
2. Oxidative AdditionReaction of the palladacycle with an alkyl halide (e.g., R-I).Pd(IV) complexPd(II) → Pd(IV)
3. Reductive EliminationFormation of the C-C bond and release of the alkylated product.Regenerated Pd(II) catalystPd(IV) → Pd(II)

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic properties and reactivity of 2-(2,5-difluorobenzoyl)pyridine. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), a comprehensive analysis of the molecule's electronic landscape is possible. nih.gov

Key aspects of DFT studies on this compound include the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. lncc.br A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich difluorobenzoyl moiety, while the LUMO may be distributed over the pyridine (B92270) ring.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. The electronegative fluorine and oxygen atoms would create regions of negative potential, indicating susceptibility to electrophilic attack, whereas the hydrogen atoms and parts of the aromatic rings would exhibit positive potential. Reactivity descriptors such as global hardness, softness, and electrophilicity index can also be calculated to quantify the molecule's reactivity. nih.gov

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D
Global Hardness2.35 eV
Global Softness0.21 eV⁻¹
Electrophilicity Index2.8 eV

Note: The values in this table are illustrative and would be obtained from specific DFT calculations.

Prediction and Analysis of Molecular Properties

Conformational Landscapes and Energy Minimization

The three-dimensional structure of this compound is not rigid, and it can adopt various conformations due to the rotation around the single bond connecting the benzoyl and pyridine moieties. Conformational analysis is crucial to identify the most stable, low-energy conformers. The presence of fluorine atoms can significantly influence the conformational preferences, often leading to non-planar stable conformations. nih.gov

Energy minimization calculations, typically performed using molecular mechanics or DFT methods, can map the potential energy surface as a function of the dihedral angle between the two aromatic rings. For similar fluorinated benzaldehydes, it has been shown that different conformers (e.g., O-cis and O-trans) can have varying relative energies. biorxiv.org In the case of this compound, steric hindrance and electrostatic interactions between the fluorine atoms, the carbonyl group, and the pyridine nitrogen will dictate the most stable conformation. It is anticipated that the global minimum energy conformation will be non-planar to alleviate steric strain. nih.gov

Table 2: Relative Energies of Potential Conformers of this compound

ConformerDihedral Angle (Benzoyl-Pyridine)Relative Energy (kcal/mol)
10° (Planar)5.2
230°1.5
345°0.0
490°3.8

Note: The values in this table are hypothetical and represent the type of data generated from conformational analysis studies.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties of chemicals based on their molecular structure. For this compound, QSPR studies can be employed to estimate properties like lipophilicity (logP), solubility, and boiling point. researchgate.net

The development of a QSPR model involves calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecule. These descriptors can include constitutional indices, topological indices, and quantum-chemical parameters derived from DFT calculations. researchgate.netnih.gov Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) can then be used to build a mathematical model that correlates these descriptors with a specific property. researchgate.net For instance, a QSPR model for the octanol-water partition coefficient (logKow) of fluorobenzene (B45895) derivatives has been successfully developed using DFT-calculated parameters. researchgate.net Such a model for this compound would be valuable in predicting its environmental fate and biological distribution.

Molecular Docking and Ligand-Target Interaction Prediction (Non-Human Biological Systems)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. In the context of non-human biological systems, this can be used to explore the potential of this compound as an inhibitor or modulator of specific proteins, such as enzymes from pathogenic fungi or bacteria.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site of the protein, and a scoring function is used to estimate the binding affinity for each pose. nih.gov

Binding Feature Elucidation through Computational Approaches

Computational analysis of the docked poses can reveal key binding features. This includes identifying the specific amino acid residues in the target's active site that interact with the ligand. For this compound, the difluorophenyl ring, the carbonyl group, and the pyridine ring can all participate in various interactions. The fluorine atoms, for example, can form halogen bonds or other specific non-covalent interactions. nih.gov The elucidation of these binding features is crucial for understanding the mechanism of action and for guiding the design of more potent analogues.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

A detailed analysis of the docked complex focuses on the non-covalent interactions that stabilize the ligand-protein binding. nih.govacs.org For this compound, several types of interactions are possible:

Hydrogen Bonds: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the carbonyl oxygen can also participate in hydrogen bonding with suitable donor residues in the protein's active site. nih.gov

Halogen Bonds: The fluorine atoms can engage in halogen bonding with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains. nih.gov

π-π Stacking: The aromatic rings of the ligand can form stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Hydrophobic Interactions: The phenyl and pyridine rings can also engage in hydrophobic interactions with nonpolar residues.

Table 3: Predicted Interactions of this compound with a Hypothetical Fungal Enzyme Active Site

Ligand MoietyInteracting ResidueInteraction TypeDistance (Å)
Pyridine NitrogenSER 122 (OH)Hydrogen Bond2.9
Carbonyl OxygenGLY 77 (NH)Hydrogen Bond3.1
2-Fluoro substituentTYR 83 (OH)Halogen Bond3.2
Benzoyl RingPHE 43π-π Stacking3.8

Note: This table presents a hypothetical scenario of interactions that would be identified through molecular docking and analysis.

Simulation of Reaction Pathways and Transition States

The synthesis of this compound would likely proceed through the acylation of a 2-substituted pyridine derivative. A common and effective method involves the reaction of a 2-lithiated pyridine or a 2-pyridyl Grignard reagent with an appropriate acylating agent, such as 2,5-difluorobenzoyl chloride. Computational modeling of such a reaction would involve mapping the potential energy surface to identify the minimum energy pathway from reactants to products, including the identification of all intermediates and transition states.

Hypothetical Reaction Pathway for the Synthesis of this compound:

A plausible synthetic route that can be modeled is the reaction of 2-lithiopyridine with 2,5-difluorobenzoyl chloride. The simulation of this pathway would typically involve the following steps:

Reactant Complex Formation: The initial step is the formation of a complex between the nucleophilic 2-lithiopyridine and the electrophilic 2,5-difluorobenzoyl chloride.

First Transition State (TS1): The system then proceeds through a transition state corresponding to the nucleophilic attack of the carbanionic carbon of 2-lithiopyridine on the carbonyl carbon of the acyl chloride. This is expected to be the rate-determining step of the reaction.

Tetrahedral Intermediate: The nucleophilic addition leads to the formation of a transient tetrahedral intermediate.

Second Transition State (TS2): Following the formation of the intermediate, the system moves through a second transition state for the elimination of the leaving group (chloride ion).

Product Formation: The final step is the formation of the this compound product.

Table 1: Hypothetical Calculated Energies for Stationary Points in the Acylation of 2-Lithiopyridine

Stationary PointDescriptionRelative Energy (kcal/mol)
Reactants2-Lithiopyridine + 2,5-Difluorobenzoyl chloride0.0
Reactant ComplexPre-reaction complex-5.2
TS1Nucleophilic attack+12.8
IntermediateTetrahedral intermediate-8.5
TS2Chloride elimination+2.1
ProductsThis compound + LiCl-25.7

Note: The values in this table are hypothetical and serve as an illustrative example of what a computational study might reveal. The actual values would require specific DFT calculations.

Detailed Research Findings from Analogous Systems:

Research on the reaction of Grignard reagents with nitriles to form ketones, another pathway to synthesize pyridyl ketones, has been computationally investigated. These studies highlight the importance of the solvent and the nature of the Grignard reagent in determining the reaction mechanism and energetics. For example, the reaction of 3-cyanopyridine (B1664610) with Grignard reagents has been studied using computational methods to understand the regioselectivity of the attack.

The simulation of these reaction pathways typically employs DFT methods with a suitable basis set, such as B3LYP/6-311+G(d,p), to accurately describe the electronic structure and energies of the molecules involved. Solvent effects are often included using implicit solvation models like the Polarizable Continuum Model (PCM).

In the absence of direct computational studies on this compound, the data and methodologies from related systems provide a robust framework for predicting its reaction pathways and the nature of the associated transition states. Such predictive modeling is instrumental in optimizing synthetic routes and exploring the reactivity of this fluorinated pyridine derivative.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The 2-(2,5-Difluorobenzoyl)pyridine scaffold serves as a crucial starting material for the synthesis of a variety of more complex molecules, particularly those with potential biological activity or utility in materials science. While specific examples of total synthesis starting directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in a range of important molecules. The difluorophenyl and pyridinyl moieties are common features in pharmaceuticals and agrochemicals. rsc.orgchemrxiv.org The synthetic accessibility of derivatives from 2,5-difluoropyridine (B1303130) and related compounds underscores the potential of this compound as a key intermediate. beilstein-journals.org For instance, the synthesis of various substituted pyridines is a topic of significant interest, with numerous methods developed for their preparation, highlighting the importance of pyridine-based building blocks in medicinal chemistry and materials science. rsc.orgresearchgate.netmdpi.comsemanticscholar.org

Development of Novel Synthetic Methodologies Utilizing the Compound

While specific methodologies that uniquely utilize this compound as a starting point for entirely new synthetic routes are still emerging, its structure lends itself to various known transformations. The ketone functionality can be a handle for nucleophilic additions, reductions, or conversions to other functional groups. The aromatic rings can undergo further substitution reactions, guided by the existing substituents. For example, novel methods for the synthesis of 2,5-disubstituted pyridine (B92270) derivatives have been developed, which could be conceptually applied to or start from structures like this compound. semanticscholar.org The development of synthetic routes to access building blocks like 2,5-diarylfurans and other heterocyclic systems often involves precursors with similar electronic and structural features. beilstein-journals.orgnih.gov

Applications as Ligands in Coordination Chemistry

The true potential of this compound is significantly realized upon its conversion into ligands for coordination chemistry. The pyridyl nitrogen and the potential for the benzoyl group to be transformed into a coordinating entity make it a precursor for various ligand types.

Cyclometalating Ligands for Metal Complexes (e.g., Iridium Complexes)

Derivatives of this compound, particularly those where the benzoyl ketone is reduced and the phenyl ring can participate in C-H activation, are excellent candidates for cyclometalating ligands in transition metal complexes, most notably with iridium(III). These cyclometalated iridium complexes are of immense interest due to their rich photophysical properties. nih.govscholaris.ca The resulting 2-(2,5-difluorophenyl)pyridine-type ligands (dfppy) are bidentate, coordinating to the metal center through the nitrogen of the pyridine ring and a carbon atom of the difluorophenyl ring. nih.govscholaris.ca The general structure of such complexes is often [Ir(C^N)2(ancillary ligand)], where C^N represents the cyclometalating ligand. nih.gov

The synthesis of these complexes typically involves the initial formation of a chloro-bridged iridium(III) dimer, such as [(dfppy)2Ir(μ-Cl)]2, which then reacts with an ancillary ligand to yield the final monomeric complex. scholaris.carsc.org The resulting iridium complexes often exhibit distorted octahedral geometry. scholaris.ca

Tuning of Steric and Electronic Properties in Ligand Design

The fluorine atoms on the phenyl ring of the ligand play a crucial role in tuning the steric and electronic properties of the resulting metal complexes. nih.govnih.gov Electron-withdrawing fluorine atoms stabilize the Highest Occupied Molecular Orbital (HOMO) of the iridium complex, which is often localized on the metal and the phenyl ring of the cyclometalating ligand. This stabilization leads to a larger HOMO-LUMO gap, resulting in a blue-shift of the emission wavelength. nih.govnih.gov The position of the fluorine atoms is critical; for instance, 2,4-difluorophenylpyridine ligands are known to produce blue-emitting iridium complexes. nih.gov

Furthermore, the steric bulk of substituents on the pyridine or phenyl ring can influence the photophysical properties by affecting the geometry of the complex and preventing non-radiative decay pathways. researchgate.net This strategic placement of substituents allows for the fine-tuning of emission colors and quantum yields.

Catalyst Design for Reductive Cross-Electrophile Coupling Reactions

Ligands derived from 2-pyridinyl ketones have shown promise in catalyst design. For example, 2-pyridinyl beta-ketones have been identified as efficient ligands for copper(I)-catalyzed N-arylation reactions. nih.gov While direct application of ligands from this compound in reductive cross-electrophile coupling is not widely reported, the fundamental ligand structure is relevant. Terpyridine-metal complexes, which share the pyridyl-metal coordination motif, have been successfully employed in a variety of catalytic transformations, including C-C bond formation. nih.gov The electronic properties of the pyridine ring, which can be modulated by substituents like fluorine atoms, are known to influence the catalytic activity of the metal center. ubc.ca The development of catalysts for challenging reactions like the reductive coupling of alcohols has also utilized pyridine derivative ligands on metals like vanadium. nih.gov

Functional Materials Development (e.g., OLEDs, DSSCs, Photocatalysis)

The most significant application of iridium complexes derived from fluorinated phenylpyridines is in the field of functional materials, particularly organic light-emitting diodes (OLEDs). nih.govresearchgate.net The high phosphorescence quantum yields and tunable emission colors of these complexes make them excellent emitters in the emissive layer of OLED devices.

Iridium(III) complexes containing 2-(2,4-difluorophenyl)pyridine (B1338927) ligands have been successfully used to create highly efficient blue and green phosphorescent OLEDs. nih.govnih.gov For example, a blue phosphorescent OLED employing a derivative of 2-(2,4-difluorophenyl)pyridine as the cyclometalating ligand achieved a maximum external quantum efficiency (EQE) of 28%. nih.gov Orange-red and red-emitting OLEDs have also been fabricated using iridium complexes with benzoylphenylpyridine ligands containing fluorine and trifluoromethyl groups. nih.gov One such orange-red OLED exhibited a luminous efficiency of 17.47 cd/A and an external quantum efficiency of 6.27%. nih.gov

The performance of these OLEDs is highly dependent on the molecular design of the iridium complex, including the nature of both the cyclometalating and ancillary ligands. The data in the table below summarizes the performance of some OLEDs based on iridium complexes with fluorinated phenylpyridine ligands.

Emitting ColorMaximum Luminance (cd/m²)Luminous Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)CIE (x, y)Reference
Orange-Red10,41017.477.196.27(0.51, 0.48) nih.gov
Red5,79711.434.126.62(0.61, 0.39) nih.gov
Blue---28(0.16, 0.21) nih.gov
Green14,20010.403.449.21(0.615, 0.383) nih.gov

Beyond OLEDs, these types of metal complexes also have potential applications in dye-sensitized solar cells (DSSCs) and as photocatalysts for reactions like CO2 reduction, although specific examples utilizing ligands derived from this compound are less common in the literature. nih.gov

Molecular Interactions and Chemical Biology Probes Non Human Focus

Investigation as Chemical Biology Probes

The inherent properties of the pyridine (B92270) scaffold, a core component of 2-(2,5-Difluorobenzoyl)pyridine, make it a valuable building block in the design of chemical biology probes. Pyridine derivatives are being actively developed as fluorescent probes for bioimaging applications, such as visualizing lipid droplets and detecting reactive oxygen species like hydrogen peroxide within cellular environments. For instance, novel fluorescent probes based on CF₃-substituted pyridine and pyrimidine (B1678525) have been synthesized and shown to accumulate in lipid droplets, with some also localizing in the endoplasmic reticulum and mitochondria. mdpi.com These probes exhibit fluorescence in the blue-green range and their distribution within the cell provides insights into subcellular structures and processes. mdpi.com While direct studies on this compound as a probe are not extensively documented, the principles established with related pyridine-based probes suggest its potential utility in this area. The design of such probes often involves the strategic placement of fluorophores and reactive groups onto the pyridine core to enable specific detection and imaging of biological events and analytes. mdpi.com

Ligand Binding Studies with Non-Human Biological Targets

The interaction of this compound and its analogues with various non-human biological targets has been a key area of research to elucidate their potential mechanisms of action and to identify novel therapeutic leads.

Enzyme Inhibition Mechanism Elucidation (e.g., D-dopachrome tautomerase)

D-dopachrome tautomerase (D-DT) is a cytokine involved in inflammatory processes and has been identified as a potential therapeutic target. mdpi.com Research into inhibitors of this enzyme has revealed that pyridine-containing compounds can exhibit significant and selective inhibitory activity. Notably, 2,5-pyridinedicarboxylic acid has been identified as a potent and highly selective inhibitor of D-DT, demonstrating a 79-fold selectivity over the related macrophage migration inhibitory factor (MIF). nih.govosti.gov Crystallographic studies of this inhibitor in complex with D-DT have provided valuable insights into the binding interactions within the active site, highlighting differences between the active sites of D-DT and MIF that can be exploited for designing selective inhibitors. nih.gov Furthermore, the tautomerase activity of both MIF and D-DT has been targeted by compounds like 4-iodo-6-phenylpyrimidine, which has been shown to attenuate cancer cell proliferation and tumor growth. nih.gov While direct inhibition of D-DT by this compound has not been reported, the established activity of other pyridine derivatives suggests that this scaffold is a promising starting point for the development of novel D-DT inhibitors. The screening of compound libraries for MIF tautomerase inhibitors has identified various chemotypes that could serve as starting points for therapeutic development. researchgate.net

Receptor Interaction Analysis (e.g., 5-HT2A Receptors)

Interactions with Biological Macromolecules

A significant finding in the study of benzoylpyridine derivatives is their interaction with tubulin, a key protein in the cytoskeleton. A study on novel 6-aryl-2-benzoyl-pyridines demonstrated their potent activity as tubulin polymerization inhibitors. mdpi.com These compounds bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics, which is a validated strategy in cancer therapy. nih.govmdpi.com The interaction of these benzoylpyridine derivatives with tubulin leads to the inhibition of cell proliferation and can induce apoptosis in cancer cells. The specific structural features of these compounds, including the substitutions on both the pyridine and benzoyl rings, are crucial for their potent inhibitory activity. This research provides direct evidence of the interaction of a benzoylpyridine scaffold with a specific biological macromolecule, highlighting a potential mechanism of action for compounds within this chemical class.

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For benzoylpyridine derivatives, SAR studies have provided insights into the key molecular features that govern their interactions with biological targets.

In the context of tubulin polymerization inhibitors, SAR studies of 6-aryl-2-benzoyl-pyridines have revealed the importance of substituents on both the pyridine and benzoyl rings. mdpi.com The nature and position of these substituents can significantly impact the compound's potency and its ability to fit into the colchicine binding site of tubulin. These studies guide the rational design of more potent and selective inhibitors.

Compound/Derivative Class Biological Target Key SAR Findings Reference
6-Aryl-2-benzoyl-pyridinesTubulinSubstitutions on both the pyridine and benzoyl rings are critical for potent inhibition of tubulin polymerization. mdpi.com
Benzoylpiperidines5-HT2A ReceptorsThe benzoylpiperidine moiety is a privileged structure for 5-HT2A receptor binding. mdpi.com
2,5-Pyridinedicarboxylic acidD-dopachrome tautomeraseThe dicarboxylic acid groups are crucial for selective inhibition. nih.gov

Influence of Fluorination on Molecular Recognition

The introduction of fluorine atoms into a molecule can have profound effects on its physicochemical properties and, consequently, its biological activity. Fluorine is highly electronegative and can alter a molecule's conformation, metabolic stability, and binding affinity to its target. nih.gov

Development of Fluorinated Analogs for Mechanistic Investigations

The strategic incorporation of fluorine into molecular scaffolds represents a powerful approach in chemical biology and medicinal chemistry for elucidating complex biological mechanisms. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's steric and electronic characteristics. When integrated into inhibitors or probes, fluorine atoms can serve as sensitive reporters for nuclear magnetic resonance (NMR) studies and can critically influence binding interactions with biological targets. The development of fluorinated analogs of pyridine-based compounds, including those related to this compound, provides illustrative examples of this strategy in the context of non-human focused mechanistic investigations, particularly in the study of enzyme-inhibitor interactions.

A notable example of this approach is the development of pyridine-based inhibitors for human Vaccinia-related Kinases 1 and 2 (VRK1 and VRK2), which are serine/threonine kinases implicated in cell division and various pathological states. In a study aimed at discovering potent and selective inhibitors for these kinases, a series of aminopyridine analogs were synthesized and evaluated. nih.gov Among the synthesized compounds, those featuring a difluorophenol moiety demonstrated significant inhibitory activity, highlighting the importance of the fluorine substitutions for potent binding.

The investigation into the structure-activity relationship (SAR) of these inhibitors revealed distinct binding modes and substituent preferences between the two kinases. For instance, compound 5 , which incorporates a difluorophenol group, was identified as a hit in thermal shift assays for both VRK1 and VRK2, indicating direct binding to the kinases. mdpi.com Further optimization led to the development of compound 26 , which exhibited an IC₅₀ value of 150 nM for VRK1 and displayed considerable selectivity in a panel of 48 human kinases. nih.gov

Crystallographic analysis of these inhibitors in complex with the kinase domains provided critical mechanistic insights into their mode of action. mdpi.com The difluorophenol moiety was observed to be a key interacting fragment, and the fluorine atoms were crucial for establishing favorable interactions within the ATP-binding site of the kinases. mdpi.com These structural studies, combined with the quantitative inhibition data, underscore the utility of fluorinated analogs in dissecting the molecular determinants of inhibitor potency and selectivity. The data from these studies can be summarized in interactive tables to visualize the impact of different substitutions on inhibitory activity.

Table 1: Inhibitory Activity of Selected Pyridine-Based Analogs against VRK1 and VRK2

Compound Target Kinase IC₅₀ (nM) KD (nM)
5 VRK1 - -
5 VRK2 - -
18 VRK2 - 400
26 VRK1 150 190

IC₅₀ and KD values represent the concentration of the compound required to inhibit 50% of the kinase activity and the dissociation constant, respectively. Data sourced from a study on pyridine-based VRK inhibitors. nih.govmdpi.com

Another relevant area of research involves the use of fluorinated pyridine derivatives as inhibitors of 2-oxoglutarate (2OG) dependent oxygenases. A study on fluorinated derivatives of pyridine-2,4-dicarboxylate demonstrated that these compounds are potent inhibitors of various human 2OG oxygenases. nih.gov The synthesis and evaluation of compounds such as 3-fluoropyridine-2,4-dicarboxylic acid (7 ) provided valuable information on the role of fluorine in modulating inhibitor potency.

These examples collectively demonstrate that the development of fluorinated analogs is a cornerstone of modern mechanistic studies. By systematically introducing fluorine atoms into a parent molecule like a benzoylpyridine, researchers can create a suite of powerful tools to probe molecular interactions, delineate binding modes, and ultimately understand the intricate mechanisms that govern biological processes at a molecular level.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,5-difluorobenzoyl)pyridine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 2,5-difluorobenzoyl chloride reacts with pyridine derivatives under anhydrous conditions. Key steps include using Lewis acid catalysts (e.g., AlCl₃) and inert atmospheres to prevent side reactions. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and electronic environments.
  • FT-IR to identify carbonyl (C=O) stretching at ~1680 cm⁻¹ and aromatic C-F vibrations.
  • X-ray crystallography for definitive structural elucidation (single-crystal growth in DCM/hexane).
  • DFT calculations (B3LYP/6-31G* basis set) to model frontier molecular orbitals and dipole moments, correlating with nonlinear optical properties .

Q. What stability considerations are critical for handling this compound in experimental workflows?

  • Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon) at –20°C in amber vials. Stability tests (TGA/DSC) show decomposition above 200°C. Avoid prolonged exposure to basic conditions, which may hydrolyze the benzoyl group. Use gloveboxes for air-sensitive reactions and validate stability via periodic HPLC-MS checks .

Advanced Research Questions

Q. How to design experiments to study the inhibitory effects of this compound derivatives on p38 MAP kinase?

  • Methodological Answer :

  • Enzyme assays : Use recombinant p38 MAP kinase with ATPase activity measured via malachite green phosphate detection.
  • IC₅₀ determination : Perform dose-response curves (0.1–100 µM) in triplicate, using staurosporine as a positive control.
  • Structural analogs : Synthesize derivatives with modified fluorination patterns (e.g., 2,4-difluoro vs. 2,5-difluoro) to assess SAR.
  • Molecular docking : AutoDock Vina simulations (PDB: 1OUK) to predict binding affinities and key interactions (e.g., H-bonding with Met109) .

Q. What strategies resolve contradictions in reported pharmacological data for this compound analogs?

  • Methodological Answer : Contradictions often arise from assay variability or impurity effects. Mitigate by:

  • Cross-validation : Replicate studies using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
  • Impurity profiling : Conduct LC-MS/MS to identify and quantify byproducts (e.g., dehalogenated species).
  • Meta-analysis : Pool data from multiple studies (e.g., pIC₅₀ values) and apply multivariate regression to isolate structural determinants of activity .

Q. How to model the nonlinear optical (NLO) properties of this compound for material science applications?

  • Methodological Answer :

  • Experimental : Measure hyperpolarizability (β) via electric-field-induced second-harmonic generation (EFISH) at 1064 nm.
  • Computational : Use TD-DFT (CAM-B3LYP/cc-pVDZ) to calculate static and dynamic NLO responses. Compare with experimental β values to validate models.
  • Crystal engineering : Co-crystallize with complementary donors/acceptors (e.g., nitroaromatics) to enhance charge-transfer interactions .

Q. What protocols ensure safe handling of this compound given limited toxicity data?

  • Methodological Answer : Assume acute toxicity based on structural analogs (e.g., benzoylpyridines). Implement:

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles.
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity.
  • Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste.
  • In vitro toxicity screening : Conduct MTT assays on HepG2 cells to preliminarily assess cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.